N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-nitrophenyl substituent and a pivalamide (2,2-dimethylpropanamide) group. Thienopyrazole derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive scaffolds, though specific pharmacological data for this compound remains underexplored in publicly available literature.
The crystal structure of related analogs (e.g., fluorophenyl derivatives) suggests that SHELX software is frequently employed for crystallographic refinement, enabling precise determination of bond lengths, angles, and supramolecular packing .
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)15(21)17-14-12-8-24-9-13(12)18-19(14)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGPQWHGOFSLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenyl Ring
The most direct analogs differ in the substituent at the para position of the phenyl ring. Key examples include:
- Nitro vs. Fluoro Groups: The nitro group’s stronger EWG nature increases the compound’s dipole moment and may enhance interactions with biological targets (e.g., enzymes with electron-rich active sites).
Core Heterocycle Variations
Replacing the thienopyrazole core with pyridine (as seen in ) alters aromaticity and electronic distribution:
- Thienopyrazole vs. Pyridine: The sulfur atom in thienopyrazole contributes to stronger intermolecular interactions (e.g., S···π contacts) and may improve binding affinity in biological systems. Pyridine derivatives, however, offer greater synthetic versatility for introducing diverse substituents .
Role of the Pivalamide Group
The pivalamide moiety is conserved across all compared compounds. Its tert-butyl group provides steric bulk, which can:
- Shield reactive sites, improving chemical stability.
- Reduce solubility in aqueous media due to hydrophobicity.
- Influence crystal packing via van der Waals interactions .
Research Findings and Functional Implications
- Hydrogen Bonding: The nitro group in the target compound can act as both a hydrogen-bond acceptor (via nitro oxygen) and a weak donor (via N–H in the pyrazole ring), enabling diverse crystal packing motifs. This contrasts with fluorine, which primarily participates as an H-bond acceptor .
- Crystallography : SHELX-based refinements (e.g., SHELXL, SHELXS) have been critical in resolving the structural nuances of these compounds, particularly in analyzing torsion angles and hydrogen-bond networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
